N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15(27)24-18-6-8-19(9-7-18)25-22(29)21(28)23-12-11-16-5-10-20-17(14-16)4-3-13-26(20)2/h5-10,14H,3-4,11-13H2,1-2H3,(H,23,28)(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREVBRXCFGHUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Substituent Effects: The 4-acetamidophenyl group in the target compound contrasts with the 4-fluorophenyl group in its analog .
- Scaffold Diversity: The tetrahydroquinoline core in the target compound distinguishes it from nitrophenyl (e.g., ) or piperidine-based analogs (e.g., ), suggesting divergent biological or physicochemical profiles.
- Synthetic Routes: While direct synthesis data for the target compound are absent, analogs like those in (e.g., quinoxaline-acetamide derivatives) are synthesized via reflux in acetonitrile with triethylamine, yielding high-purity products (e.g., 90.2% yield for 4a ). Similar methods may apply to the target compound.
Research Findings and Computational Insights
Structural Analysis
- Crystallography: Software such as SHELXL (part of the SHELX suite ) is widely used for small-molecule refinement.
- Theoretical Studies: Computational methods (e.g., DFT calculations) applied to compounds like N-(4-dimethylamino-3,5-dinitrophenyl)maleimide predict dipole moments, charge distribution, and spectroscopic behavior. These approaches could be extended to the target compound to elucidate its electronic properties.
Functional Comparisons
- Bioactivity Potential: The tetrahydroquinoline moiety is associated with CNS activity (e.g., antimalarial or antipsychotic drugs). The ethylenediamide linker in the target compound may mimic peptide bonds, enhancing interactions with biological targets.
- Physicochemical Properties : Compared to the fluorophenyl analog , the acetamidophenyl group may reduce logP (hydrophilicity), impacting pharmacokinetics. Piperidinyl substituents in could introduce steric effects, altering binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
